REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:11]=[CH:12][C:13](=[O:14])[c:15]2[cH:16][c:17]([OH:21])[cH:18][cH:19][cH:20]2)[cH:6][cH:7][c:8]1[O:9][CH3:10].[CH:22]([c:23]1[cH:24][c:25]2[c:26]([cH:30][cH:31]1)[O:27][CH2:28][O:29]2)=[O:32]>>[O:2]1[c:3]2[cH:4][c:5]([CH:11]=[CH:12][C:13](=[O:14])[c:15]3[cH:16][c:17]([OH:21])[cH:18][cH:19][cH:20]3)[cH:6][cH:7][c:8]2[O:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=CC(=O)c2cccc(O)c2)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc2c(c1)OCO2
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Name
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Type
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product
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Smiles
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O=C(C=Cc1ccc2c(c1)OCO2)c1cccc(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |